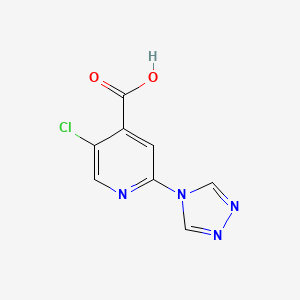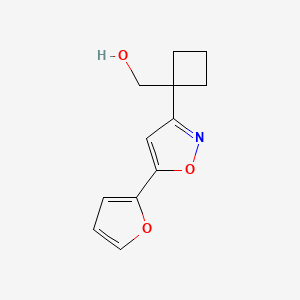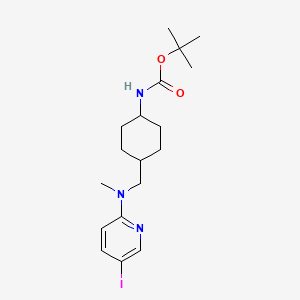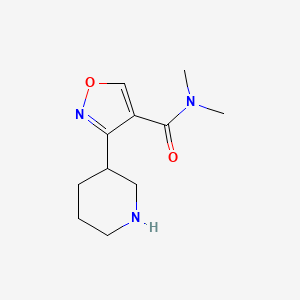
2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a hydrazinyl group and a thiazole ring substituted with a phenyl group, making it a versatile scaffold for chemical modifications and biological evaluations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole typically involves the condensation of 2-hydrazinylpyridine with 4-phenylthiazole. One common method includes the reaction of 2-chloropyridine with hydrazine hydrate to form 2-hydrazinylpyridine. This intermediate is then reacted with 4-phenylthiazole under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine and thiazole derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Evaluated for its antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s hydrazinyl and thiazole moieties are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Hydrazinylpyridin-3-yl)-4-phenylthiazole
- 2-(2-Hydrazinylpyridin-5-yl)-4-phenylthiazole
- 2-(2-Hydrazinylpyridin-4-yl)-4-methylthiazole
Uniqueness
2-(2-Hydrazinylpyridin-4-yl)-4-phenylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydrazinyl and phenylthiazole groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .
Propiedades
Fórmula molecular |
C14H12N4S |
|---|---|
Peso molecular |
268.34 g/mol |
Nombre IUPAC |
[4-(4-phenyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C14H12N4S/c15-18-13-8-11(6-7-16-13)14-17-12(9-19-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,18) |
Clave InChI |
WFDQFLPJJQBNEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=NC=C3)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)










![2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine](/img/structure/B11802370.png)
